molecular formula C22H21N5O2 B10811356 2-amino-1-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B10811356
M. Wt: 387.4 g/mol
InChI Key: BAJDJSODTWZFSS-UHFFFAOYSA-N
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Description

2-Amino-1-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a fused heterocyclic core. The molecule features:

  • A pyrrolo[2,3-b]quinoxaline scaffold with an amino group at position 2.
  • A phenyl substituent at position 1, contributing aromatic interactions.
  • A carboxamide group at position 3, where the amide nitrogen is linked to a tetrahydrofuran-2-ylmethyl moiety.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H21N5O2/c23-20-18(22(28)24-13-15-9-6-12-29-15)19-21(27(20)14-7-2-1-3-8-14)26-17-11-5-4-10-16(17)25-19/h1-5,7-8,10-11,15H,6,9,12-13,23H2,(H,24,28)

InChI Key

BAJDJSODTWZFSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5)N

Origin of Product

United States

Biological Activity

The compound 2-amino-1-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel derivative of pyrroloquinoxaline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-amino-1-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is C17H20N4O2C_{17}H_{20}N_4O_2, with a molecular weight of approximately 312.37 g/mol. The structure features a pyrroloquinoxaline core, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 3.5 to 15 µM against leukemia cell lines (K562, U937, HL60) . While specific data for our compound is limited, its structural similarities suggest potential efficacy in cancer treatment.

The mechanism by which pyrroloquinoxaline derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. These compounds may interact with DNA or disrupt critical cellular pathways involved in cancer progression . The presence of the tetrahydrofuran moiety may enhance solubility and bioavailability, potentially increasing therapeutic efficacy.

Neuroprotective Effects

Emerging research indicates that pyrroloquinoxaline derivatives may possess neuroprotective properties. Compounds in this class have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration . This suggests that 2-amino-1-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide could be explored for applications in neurodegenerative diseases.

Case Studies

  • Cytotoxicity Assay : A study investigated the cytotoxic effects of similar pyrroloquinoxaline derivatives on human cancer cell lines. The results indicated that modifications to the phenyl group significantly influenced cytotoxicity, suggesting that structural optimization could enhance activity .
  • Neuroprotection : In animal models, related compounds demonstrated protective effects against oxidative stress-induced neuronal damage. These findings support further investigation into the neuroprotective potential of our compound .

Data Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity (IC50: 3.5 - 15 µM)
NeuroprotectiveProtection against oxidative stress
MechanismInduction of apoptosis

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant anticancer properties. A study synthesized various derivatives and evaluated their efficacy against cancer cell lines. The results indicated that certain compounds showed IC50 values in the low micromolar range, suggesting potent inhibition of cancer cell proliferation.

CompoundAssay MethodResult
Pyrrolo Derivative 1MTT AssayIC50 = 5 μM
Pyrrolo Derivative 2MTT AssayIC50 = 7 μM

Antimicrobial Activity

The antimicrobial potential of related compounds has been extensively documented. In vitro studies have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives achieved minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL.

CompoundAssay MethodResult
Pyrrolo Derivative 1MIC TestMIC = 0.25 μg/mL
Pyrrolo Derivative 2MIC TestMIC = 0.22 μg/mL

Antioxidant Activity

Antioxidant assays utilizing the DPPH method have shown that certain derivatives possess significant radical scavenging activity. For example, one derivative exhibited a rate constant for hydroxyl radical scavenging of 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1}, comparable to established antioxidants like Trolox.

CompoundAssay MethodResult
Pyrrolo Derivative 3DPPH ScavengingRate Constant = 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1}

Synthesis and Evaluation

A recent study focused on synthesizing various pyrrolo[2,3-b]quinoxaline derivatives and evaluating their biological activities. The synthesized compounds were tested for their ability to scavenge free radicals and inhibit cancer cell growth. The most promising candidates exhibited both antioxidant and anticancer activities, highlighting their potential therapeutic applications.

Clinical Relevance

The structural complexity of this compound suggests a diverse range of biological interactions, making it a candidate for further exploration in drug development. Its potential applications in treating cancer and infections could pave the way for new therapeutic strategies.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorinated Analogues (e.g., ) : The 4-fluorobenzyl and 2-methoxybenzyl groups in ’s compound introduce electron-withdrawing and electron-donating effects, respectively. This combination may optimize binding to hydrophobic pockets in target proteins.
  • Trifluoromethyl Derivatives (e.g., ) : The 3-trifluoromethylphenyl group significantly increases electronegativity, enhancing metabolic stability and resistance to oxidative degradation.

Lipophilicity and Solubility

  • Alkyl Chain Variations : Butyl () and hexyl () substituents at position 1 increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. The target compound’s tetrahydrofuran-2-ylmethyl group balances these properties via its cyclic ether.
  • Ester vs. Amide Functionality : Esters (e.g., ) exhibit faster hydrolysis rates compared to carboxamides, impacting bioavailability.

Hydrogen Bonding and Conformational Flexibility

  • Hydroxy and Methoxy Groups () : The 3-hydroxybenzylidene group in ’s compound facilitates hydrogen bonding with polar residues in binding sites.

Pharmacological Implications

  • Thiophene-Containing Analogues () : The sulfur atom in thiophene derivatives may enhance interactions with cysteine residues or metal ions in enzyme active sites.
  • Dichlorophenyl Derivatives () : The 3,5-dichlorophenyl group’s steric bulk and electronegativity could improve binding to hydrophobic pockets in kinases or GPCRs.

Preparation Methods

Table 1: Core Formation Reaction Conditions

MethodCatalyst SystemSolventTemperatureYield (%)Source
Gold-catalyzed cyclizationAuCl(PPh₃)/AgSbF₆Toluene100°C80–98
Vilsmeier-Haack reactionPOCl₃/DMFDCM0°C → RT65–75

Introduction of the Phenyl Group

The phenyl substituent at position 1 is introduced via Suzuki-Miyaura cross-coupling (source,). A brominated pyrroloquinoxaline intermediate reacts with phenylboronic acid under palladium catalysis. Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and a dioxane/water mixture at 80°C, achieving >85% yield. Microwave-assisted coupling (source) reduces reaction times to 15–30 minutes.

Key Reaction:

Pyrroloquinoxaline-Br+PhB(OH)2Pd(PPh₃)₄, K₂CO₃Phenyl-substituted product[10][12]\text{Pyrroloquinoxaline-Br} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Phenyl-substituted product} \quad

Attachment of the Tetrahydrofuran-2-Ylmethyl Group

The tetrahydrofuran-2-ylmethyl amine is introduced via nucleophilic substitution or reductive amination. Source describes alkylation using tetrahydrofuran-2-ylmethyl chloride in the presence of K₂CO₃ in DMF at 60°C. Alternatively, reductive amination with tetrahydrofurfurylamine and NaBH₃CN in methanol affords the N-alkylated product (source).

Table 2: Tetrahydrofuran Moieties Attachment

MethodReagentConditionsYield (%)Source
Nucleophilic substitutionCl-(CH₂)-tetrahydrofuranK₂CO₃, DMF, 60°C70–80
Reductive aminationTetrahydrofurfurylamineNaBH₃CN, MeOH, RT65–75

Carboxamide Formation

The carboxamide group is installed via coupling reactions. Source employs EDCl/HOBt-mediated amidation between the carboxylic acid derivative and tetrahydrofuran-2-ylmethyl amine. Alternatively, in situ activation using POCl₃ converts esters to acyl chlorides, which react with amines (source).

Key Reaction:

Pyrroloquinoxaline-COOH+H2N-(CH₂)-tetrahydrofuranEDCl/HOBtCarboxamide product[7]\text{Pyrroloquinoxaline-COOH} + \text{H}_2\text{N-(CH₂)-tetrahydrofuran} \xrightarrow{\text{EDCl/HOBt}} \text{Carboxamide product} \quad

Purification and Characterization

Purification via flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity (source). Characterization by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS confirms structural integrity. For example, the carboxamide proton resonates at δ 8.2–8.4 ppm as a singlet (source).

Industrial-Scale Production

Industrial methods optimize cost and scalability:

  • Continuous Flow Reactors : Reduce reaction times for cyclization and coupling steps (source).

  • Solvent Recycling : Toluene and DMF are recovered via distillation (source).

  • Catalyst Recovery : Palladium catalysts are immobilized on silica for reuse (source).

Table 3: Industrial Process Metrics

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 h2–4 h
Yield70–85%90–95%
Purity>95%>99%

Challenges and Solutions

  • Regioselectivity : Competing reactions during phenyl group introduction are mitigated using directing groups (source).

  • Steric Hindrance : Bulky tetrahydrofuran substituents require elevated temperatures (100°C) for complete substitution (source).

  • Byproduct Formation : Unreacted intermediates are removed via aqueous washes (source ).

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with functionalized pyrroloquinoxaline scaffolds. A common approach includes:

  • Condensation reactions between substituted quinoxaline precursors and activated carbonyl derivatives.
  • Introduction of the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution or reductive amination .
  • Key intermediates: 2-amino-pyrroloquinoxaline core and N-(tetrahydrofuran-2-ylmethyl)carboxamide derivatives , purified via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is structural characterization performed using spectroscopic methods?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms the tetrahydrofuran moiety (δ 3.5–4.2 ppm for methylene groups) .
  • IR Spectroscopy: Validates carboxamide C=O stretches (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., observed [M+H]⁺ matching theoretical mass within 3 ppm error) .

Q. What initial biological screening assays are recommended for assessing therapeutic potential?

  • Anticancer Activity: MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based substrates .
  • Cytotoxicity Controls: Normal cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency .
  • Catalytic Additives: Use of acetic acid (1–5 mol%) to accelerate imine formation in condensation steps .
  • Temperature Control: Stepwise heating (60–80°C for 12–24 hours) minimizes side reactions in cyclization steps .

Q. What experimental strategies resolve conflicting data on enzyme inhibition mechanisms?

  • Kinetic Studies: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC): Measures binding affinity (Kd) and stoichiometry to confirm target engagement .
  • Structural Analog Comparison: Test derivatives lacking the tetrahydrofuran group to isolate pharmacophore contributions .

Q. How do structural modifications influence bioactivity, and what methodologies validate these effects?

  • Position-Specific Substitutions:
  • Phenyl ring (Position 1): Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition but reduce solubility .
  • Tetrahydrofuran moiety: Methylation at the oxygen improves metabolic stability .
    • Validation Methods:
  • SAR Studies: Synthesize 10–15 analogs with systematic substitutions and compare IC₅₀ values .
  • Molecular Dynamics Simulations: Predict binding mode changes using docking software (e.g., AutoDock Vina) .

Q. What computational approaches predict binding affinity and selectivity?

  • Docking Studies: Align the compound with target proteins (e.g., EGFR) using Glide or Schrödinger Suite .
  • Free Energy Perturbation (FEP): Quantifies energy differences between bound and unbound states for selectivity profiling .
  • ADMET Prediction: Tools like SwissADME assess logP, bioavailability, and blood-brain barrier penetration .

Q. How should discrepancies in reported biological activities be addressed?

  • Purity Verification: HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Assay Standardization: Use common positive controls (e.g., doxorubicin for cytotoxicity) across studies .
  • Meta-Analysis: Compare IC₅₀ values across literature, adjusting for assay conditions (e.g., serum concentration, incubation time) .

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